molecular formula C15H14O B1614761 1-Methoxy-2-(2-phenylethenyl)benzene CAS No. 52805-92-2

1-Methoxy-2-(2-phenylethenyl)benzene

Cat. No. B1614761
CAS RN: 52805-92-2
M. Wt: 210.27 g/mol
InChI Key: FLQOKJWUYDGZIT-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 17.1 g (0.1 mol) of 2-methoxybenzoyl chloride, 13 g (0.125 mol) of styrene, 23.2 g (0.125 mol) of tri-n-butylamine and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 3 hours at a bath temperature of 140° C., in 100 ml of diethyl carbonate as the solvent, 10.3 g (0.049 mol) of 2-methoxystilbene, corresponding to a yield of 49% of theory, are obtained; melting point 69°-70° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.225 g
Type
catalyst
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=O.C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCC)CCCC)CCC>C(=O)(OCC)OCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
23.2 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(OCC)(OCC)=O
Step Five
Name
Quantity
0.225 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.049 mol
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.